7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine 7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15896847
InChI: InChI=1S/C8H6ClIN2/c1-5-4-12-3-2-6(9)7(10)8(12)11-5/h2-4H,1H3
SMILES:
Molecular Formula: C8H6ClIN2
Molecular Weight: 292.50 g/mol

7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine

CAS No.:

Cat. No.: VC15896847

Molecular Formula: C8H6ClIN2

Molecular Weight: 292.50 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine -

Specification

Molecular Formula C8H6ClIN2
Molecular Weight 292.50 g/mol
IUPAC Name 7-chloro-8-iodo-2-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H6ClIN2/c1-5-4-12-3-2-6(9)7(10)8(12)11-5/h2-4H,1H3
Standard InChI Key KTCDSBYYNPQBLZ-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=CC(=C(C2=N1)I)Cl

Introduction

Chemical Structure and Physicochemical Properties

Spectroscopic Characterization

  • FTIR: N-H stretches (3300–3500 cm1^{-1}), C-N vibrations (~1370 cm1^{-1}), and aromatic C=C/C-H bonds (1600–1450 cm1^{-1}) confirm the heterocyclic framework .

  • NMR: 1H^1\text{H} NMR spectra exhibit distinct signals for methyl protons (~2.5 ppm) and aromatic protons (7.0–8.5 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 292.50, consistent with the molecular formula .

Synthesis and Functionalization

Cyclization Approaches

A common synthesis route involves the reaction of α-haloketones with 2-aminopyridines under basic conditions :

2-Aminopyridine+α-HaloketoneBaseImidazo[1,2-A]pyridine Derivative\text{2-Aminopyridine} + \alpha\text{-Haloketone} \xrightarrow{\text{Base}} \text{Imidazo[1,2-A]pyridine Derivative}

This method yields 7-chloro-8-iodo-2-methylimidazo[1,2-A]pyridine in moderate to high yields (60–85%) under ambient conditions .

One-Pot Double-Coupling Strategy

Palladium-catalyzed Suzuki-Miyaura cross-coupling enables sequential substitution of chlorine and iodine atoms :

  • First Coupling: Substitution of iodine with aryl/alkyne groups using Pd(PPh3_3)4_4/Na2_2CO3_3 in DME/H2_2O at 95°C.

  • Second Coupling: Substitution of chlorine with boronic acids at 120°C.
    This method achieves 43–72% yields for diarylated derivatives (Table 1) .

Table 1: Representative Suzuki-Miyaura Coupling Products

Starting MaterialBoronic AcidProductYield (%)
1aPhenyl1872
1d4-Cyanophenyl3565
1aEthynyl3643

Alternative Functionalization Routes

  • Nucleophilic Substitution: Iodine’s leaving-group ability facilitates reactions with amines or thiols .

  • Cyanation: Copper-mediated cyanation introduces -CN groups at position 8 .

Chemical Reactivity and Mechanistic Insights

Halogen Reactivity

The iodine atom exhibits higher reactivity than chlorine in cross-coupling reactions due to weaker C-I bonds (234 kJ/mol vs. 339 kJ/mol for C-Cl) . This differential reactivity allows regioselective functionalization, as demonstrated in one-pot syntheses of 7-aryl-8-cyano derivatives .

Electronic Effects

Electron-withdrawing substituents (Cl, I) deactivate the pyridine ring, directing electrophilic attacks to the imidazole moiety. Conversely, electron-donating groups (e.g., methyl) enhance nucleophilic substitution at position 8 .

Crystallographic and Conformational Analysis

X-ray diffraction data for imidazo[1,2-A]pyridine derivatives reveal:

  • Planarity: Dihedral angles < 5° between imidazole and pyridine rings .

  • Packing: Herringbone arrangements stabilized by C-H···π and halogen···π interactions .

  • Hydration: Co-crystallization with water molecules occurs in derivatives with polar substituents (e.g., -OH) .

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Selected Imidazo[1,2-A]pyridine Derivatives

CompoundSubstituentsTargetIC50_{50} (µM)
7-Cl-8-I-2-Me (This compound)Cl (7), I (8), Me (2)AChE79
8-Cl-7-I-2-MeCl (8), I (7), Me (2)CDK20.89
6-I-2-MeI (6), Me (2)BChE112
5-F-2-MeF (5), Me (2)AChE145

Key trends include:

  • Halogen Position: Iodine at position 8 enhances AChE inhibition vs. position 6 .

  • Substituent Bulk: Biphenyl groups improve target affinity compared to phenyl .

Applications in Drug Development

Neurodegenerative Disease Therapeutics

The compound’s AChE inhibition suggests potential in Alzheimer’s disease treatment. Derivatives with biphenyl moieties may dual-target AChE and β-amyloid aggregation .

Anticancer Agents

Functionalization via Suzuki coupling generates derivatives with kinase inhibitory activity. For instance, 7-(4-cyanophenyl)-8-iodo analogs inhibit CDK2/cyclin E with nanomolar potency .

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s interactions with non-cholinesterase targets (e.g., G-protein-coupled receptors).

  • Prodrug Development: Explore phosphate or ester prodrugs to enhance bioavailability.

  • Materials Science: Investigate optoelectronic applications leveraging iodine’s heavy-atom effect.

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